β-CGRP, human TFA

Biased Agonism CGRP Receptor G Protein Signaling

β-CGRP, human TFA is the β-isoform of calcitonin gene-related peptide, differing from α-CGRP by three residues (Asn3, Met22, Ser25). These substitutions confer distinct biased agonism, differential antagonist sensitivity, and enteric-predominant expression—making it non-substitutable for α-CGRP in comparative studies. Validated for ex vivo vascular assays (human cerebral artery IC50 0.38 nM), AMY1 receptor pharmacology (pEC50 9.2), and in vivo microvascular models (15.8 pM vasodilation). TFA salt is the standard research form. For reproducible, isoform-specific data in migraine, pain, and vascular research.

Molecular Formula C₁₆₄H₂₆₈F₃N₅₁O₅₀S₃
Molecular Weight 3907.38
Cat. No. B1574764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameβ-CGRP, human TFA
SynonymsHuman β-CGRP (TFA); CGRP-II (Human) (TFA)
Molecular FormulaC₁₆₄H₂₆₈F₃N₅₁O₅₀S₃
Molecular Weight3907.38
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

β-CGRP, Human TFA: An Overview of This Research-Grade Neuropeptide


β-CGRP, human TFA (Human β-CGRP Trifluoroacetate Salt) is a 37-amino acid neuropeptide belonging to the calcitonin gene-related peptide (CGRP) family, which also includes α-CGRP, amylin, adrenomedullin, and calcitonin [1]. It is the β-isoform of CGRP, differing from the more widely studied α-CGRP by three specific amino acid residues at positions 3 (Asp to Asn), 22 (Val to Met), and 25 (Asn to Ser) [2]. β-CGRP is encoded by the CALCB gene and is predominantly expressed in the enteric nervous system, while α-CGRP, encoded by CALCA, is primarily found in sensory neurons [3]. The TFA salt form is the standard preparation for research applications, derived from the trifluoroacetic acid used in peptide synthesis and purification . As a ligand, β-CGRP acts through the calcitonin-receptor-like receptor (CRLR) and receptor activity-modifying protein (RAMP) complex, with reported IC50 values of 1 nM for CRLR/RAMP1 (CGRP receptor) and 300 nM for CRLR/RAMP2 (AM1 receptor) in cellular assays .

Why Generic Substitution of β-CGRP, Human TFA Is Not Recommended


Generic substitution of β-CGRP, human TFA with α-CGRP or other in-class peptides is scientifically inadvisable due to distinct pharmacological profiles, differential tissue distribution, and biased signaling properties. Although α-CGRP and β-CGRP share high sequence homology (>90%) and both activate the CGRP receptor, they exhibit quantifiable differences in potency at key receptors, in antagonism by clinically relevant CGRP antagonists, and in their ability to recruit G proteins and regulatory proteins [1]. Furthermore, the TFA salt form of β-CGRP, while standard for research, introduces considerations of counterion effects and cytotoxicity that are not present in alternative salt forms or the free base, requiring careful experimental handling . These verifiable disparities preclude simple interchangeability in experimental systems and underscore the necessity of using the specific compound for reproducible and interpretable results.

Quantitative Evidence Guide for β-CGRP, Human TFA Differentiation


β-CGRP, Human TFA Exhibits Biased Agonism at CGRP Family Receptors

β-CGRP, human TFA demonstrates a distinct biased agonism profile compared to α-CGRP, AM, and AM2 across CGRP family receptors (CGRPR, AM1R, AM2R) [1]. Specifically, β-CGRP induces differential G protein coupling/activation, second messenger production, regulatory protein recruitment, and receptor trafficking relative to α-CGRP [1].

Biased Agonism CGRP Receptor G Protein Signaling

β-CGRP, Human TFA Shows Lower Potency in Relaxing Human Extracranial Arteries

β-CGRP, human TFA relaxes human temporal and occipital arteries with 19-fold and 29-fold lower potency than α-CGRP, respectively [1]. Furthermore, the CGRP antagonists BIBN4096BS (olcegepant) and CGRP(8-37) antagonize the relaxant effects of α-CGRP more potently than those of β-CGRP, with a differential of approximately 6- to 8-fold in antagonist affinity [1].

Vasodilation Human Temporal Artery CGRP Receptor Antagonism

β-CGRP, Human TFA Displays Higher Potency for AMY1 Receptor Compared to α-CGRP

β-CGRP, human TFA is a full agonist at the human AMY1 receptor with a pEC50 of 9.2 [1]. This contrasts with α-CGRP, which, while also an agonist at AMY1, may exhibit different potency and efficacy profiles, as AMY1 has been proposed as a second CGRP receptor and differential activation by isoforms could have physiological implications [2].

AMY1 Receptor cAMP Accumulation Receptor Selectivity

β-CGRP, Human TFA Demonstrates Selectivity for CRLR/RAMP1 Over CRLR/RAMP2

β-CGRP, human TFA acts via the complex of calcitonin-receptor-like receptor (CRLR) and receptor-activity-modifying protein (RAMP), with IC50 values of 1 nM for CRLR/RAMP1 (CGRP receptor) and 300 nM for CRLR/RAMP2 (AM1 receptor) . This 300-fold selectivity for the CGRP receptor over the AM1 receptor is a key pharmacological feature distinguishing it from other calcitonin family peptides like adrenomedullin, which preferentially activates AM1 and AM2 receptors [1].

CGRP Receptor AM1 Receptor Receptor Subtype Selectivity

β-CGRP, Human TFA Relaxes Human Cerebral and Meningeal Arteries with Defined Potency

β-CGRP, human TFA relaxes human cerebral and middle meningeal arterial segments precontracted with prostaglandin F2α, with IC50 values of 0.38 nM and 4.9 nM, respectively [1]. These data provide quantitative benchmarks for β-CGRP-induced vasorelaxation in clinically relevant vascular beds.

Cerebral Vasculature Migraine Research Vasodilation

β-CGRP, Human TFA Induces In Vivo Arteriolar Vasodilation at Picomolar Concentrations

In an in vivo hamster cheek pouch model, β-CGRP, human TFA induces a 50% increase in the diameter of arterioles precontracted with human endothelin-1 at a concentration of 15.8 pM [1]. This demonstrates high in vivo potency and provides a quantitative endpoint for microvascular studies.

In Vivo Vasodilation Microcirculation Hamster Cheek Pouch Model

Optimal Research and Industrial Applications for β-CGRP, Human TFA


Differential Pharmacology Studies of CGRP Receptor Isoforms

β-CGRP, human TFA is ideally suited for comparative studies with α-CGRP to delineate isoform-specific effects at CGRP family receptors. Its distinct biased agonism profile [1] and differential sensitivity to antagonists [2] enable researchers to dissect the roles of β-CGRP versus α-CGRP in signaling pathways relevant to migraine, pain, and inflammation.

Ex Vivo and In Vitro Vasodilation Assays

Given its high potency in relaxing human cerebral (IC50 0.38 nM) and middle meningeal (IC50 4.9 nM) arteries [3], β-CGRP, human TFA is a valuable tool for ex vivo studies of vascular tone regulation. It is particularly useful in research aimed at understanding the vascular component of migraine pathophysiology and for testing the efficacy of CGRP receptor antagonists.

AMY1 Receptor Functional Characterization

β-CGRP, human TFA acts as a full agonist at the human AMY1 receptor with a pEC50 of 9.2 [4]. This makes it a key reagent for studies exploring the role of AMY1 as a second CGRP receptor, especially in the context of migraine and gastrointestinal disorders where AMY1 activation may contribute to CGRP-mediated effects [5].

In Vivo Microcirculation Research

The demonstration of β-CGRP, human TFA-induced vasodilation in the hamster cheek pouch model at picomolar concentrations (15.8 pM) [3] validates its use in in vivo microvascular studies. This model is highly relevant for investigating the local hemodynamic effects of CGRP and for preclinical testing of anti-migraine therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for β-CGRP, human TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.